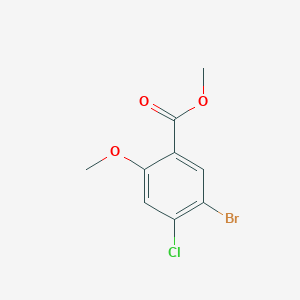

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Übersicht

Beschreibung

Methyl 5-bromo-4-chloro-2-methoxybenzoate: is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid and features bromine, chlorine, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate typically involves the esterification of 5-bromo-4-chloro-2-methoxybenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The bromine atom at position 5 is highly reactive, enabling substitution under nucleophilic conditions. For example:

-

Reaction Conditions : Microwave-assisted reactions (e.g., Bu₄NBr₃ as a catalyst, MeCN as solvent) facilitate substitution .

-

Workup : Post-reaction, the mixture is treated with Na₂S₂O₃ (to remove excess halogen) and Na₂CO₃ (to neutralize acidic byproducts) .

| Reaction Parameter | Details |

|---|---|

| Catalyst | Bu₄NBr₃ |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 25–30°C |

| Workup | Na₂S₂O₃, Na₂CO₃ |

Bromination

The compound undergoes bromination via N-bromosuccinimide (NBS) in THF. This method ensures selective bromination at position 5, critical for downstream applications .

Key Steps :

-

Charge THF and compound into a glass-lined reactor.

-

Cool to 0–5°C and add NBS portionwise.

-

Heat to 25–30°C for 3 hours.

Esterification

The methoxy group at position 2 allows esterification with other aromatic moieties. For example, derivatives like 4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 5-bromo-2-methoxybenzoate are synthesized via ester formation with chromene derivatives .

Yield Limitations

Industrial processes face challenges in achieving high yields. For instance, bromination of related intermediates (e.g., 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) historically yielded only 25–46% . Optimization via solvent selection (e.g., MeCN instead of THF) and precise temperature control improved scalability .

Purification

Post-reaction purification often involves solvent distillation, centrifugation, and chromatography. For example, HPLC with 0.1% phosphoric acid and acetonitrile achieves >88% purity for substituted derivatives .

Analytical Characterization

Reactions are monitored using:

-

HPLC : For purity assessment (e.g., tR = 14.109 min for substituted benzoates) .

-

ESI-MS : Identifies molecular ions (e.g., m/z 613.10 for methyl 4-bromo-2-butoxybenzoate derivatives) .

-

1H NMR : Confirms structural integrity (e.g., δ 7.72–7.79 ppm for aromatic protons) .

Comparison of Reaction Methods

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-bromo-4-chloro-2-methoxybenzoate serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules through:

- Suzuki-Miyaura Coupling: This compound can act as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the generation of various substituted benzoates.

The compound has been investigated for its potential biological activities, particularly in drug design and development. It interacts with biological molecules, which aids in understanding its reactivity profile and potential therapeutic effects:

- Enzyme Interaction Studies: Research has focused on how this compound interacts with enzymes and other biological targets, providing insights into its utility in biochemical assays.

- Potential Drug Development: Due to its unique structure and reactivity, it may serve as a lead compound in the development of new pharmaceutical agents targeting specific diseases .

Case Study 1: Interaction with Biological Molecules

A study explored the interaction of this compound with various nucleophiles to elucidate its reactivity. The findings suggested that the compound could be modified to enhance its biological activity while maintaining stability.

Case Study 2: Synthesis of Therapeutic Compounds

In another investigation, researchers utilized this compound as an intermediate for synthesizing SGLT2 inhibitors. This class of compounds has shown promise in diabetes therapy, highlighting the compound's relevance in medicinal chemistry .

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-4-chloro-2-methoxybenzoate depends on its specific application. In chemical reactions, the compound’s functional groups (bromine, chlorine, and methoxy) play a crucial role in determining its reactivity and interaction with other molecules. For instance, in substitution reactions, the electron-withdrawing effects of bromine and chlorine can influence the nucleophilicity of the compound.

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-chloro-2-methoxybenzoate

- Methyl 5-borono-4-chloro-2-methoxybenzoate

- Methyl 5-bromo-2-chloro-4-methoxybenzoate

Comparison: Methyl 5-bromo-4-chloro-2-methoxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and properties. Compared to Methyl 5-chloro-2-methoxybenzoate, the additional bromine atom in this compound can enhance its potential for further functionalization and derivatization. Similarly, the presence of different halogens in Methyl 5-bromo-2-chloro-4-methoxybenzoate can lead to variations in its reactivity and applications.

Biologische Aktivität

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, along with a methoxy group. The structural formula is as follows:

This unique combination of halogens and functional groups contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

A study reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin, indicating a promising potential for clinical applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 100 | Ampicillin | 50 |

| Escherichia coli | 150 | Ampicillin | 75 |

| Candida albicans | 200 | Fluconazole | 100 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This modulation can lead to reduced tumor growth in various cancer models .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, which may lead to:

- Inhibition of bacterial enzyme activity : This is crucial for disrupting cell wall synthesis in bacteria.

- Induction of apoptosis in cancer cells : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A research project evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results showed that the compound could significantly inhibit growth compared to control groups .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Eigenschaften

IUPAC Name |

methyl 5-bromo-4-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPILDJCUDNKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650067 | |

| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-11-3 | |

| Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.